![molecular formula C13H14ClNOS B3033384 4-Chloro-2-({[2-(2-thienyl)ethyl]amino}methyl)phenol CAS No. 1019486-44-2](/img/structure/B3033384.png)
4-Chloro-2-({[2-(2-thienyl)ethyl]amino}methyl)phenol
Descripción general
Descripción
“4-Chloro-2-({[2-(2-thienyl)ethyl]amino}methyl)phenol” is an organic compound with the molecular formula C13H14ClNOS and a molecular weight of 267.77 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “4-Chloro-2-({[2-(2-thienyl)ethyl]amino}methyl)phenol” consists of 13 carbon atoms, 14 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, 1 oxygen atom, and 1 sulfur atom .Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of 4-Chloro-2-({[2-(2-thienyl)ethyl]amino}methyl)phenol, focusing on six unique fields:
Pharmaceutical Development
4-Chloro-2-({[2-(2-thienyl)ethyl]amino}methyl)phenol has shown potential in pharmaceutical development, particularly in the synthesis of novel therapeutic agents. Its unique chemical structure allows it to interact with various biological targets, making it a candidate for drug discovery and development. Research has focused on its potential as an anti-inflammatory, analgesic, and antimicrobial agent .
Biological Imaging
This compound can be used in biological imaging due to its fluorescent properties. It can be tagged to biomolecules and used to visualize cellular processes in real-time. This application is crucial for understanding cellular mechanisms and disease progression, aiding in the development of targeted therapies .
Catalysis
In the field of catalysis, 4-Chloro-2-({[2-(2-thienyl)ethyl]amino}methyl)phenol has been explored as a ligand in the formation of metal complexes. These complexes can act as catalysts in various chemical reactions, including organic synthesis and polymerization processes. This application is significant for industrial chemistry, where efficient and selective catalysts are essential .
Material Science
The compound’s structural properties make it suitable for material science applications. It can be incorporated into polymers to enhance their mechanical and thermal properties. Additionally, its ability to form stable complexes with metals can be utilized in the development of advanced materials for electronics and photonics .
Mecanismo De Acción
Target of Action
Compounds with a thiazole ring, such as this one, have been found to exhibit diverse biological activities .
Mode of Action
It’s worth noting that the compound’s structure includes a thiazole ring, which is known to interact with various biological targets .
Biochemical Pathways
Thiazole-containing compounds have been associated with a wide range of biological activities, suggesting they may interact with multiple pathways .
Result of Action
Compounds with a thiazole ring have been associated with diverse biological activities, including antimicrobial, antioxidative, antibiotic, and anticancer effects .
Action Environment
The suzuki–miyaura coupling reaction, which could potentially be used in the synthesis of such compounds, is known for its mild and functional group tolerant reaction conditions, suggesting some environmental stability .
Propiedades
IUPAC Name |
4-chloro-2-[(2-thiophen-2-ylethylamino)methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNOS/c14-11-3-4-13(16)10(8-11)9-15-6-5-12-2-1-7-17-12/h1-4,7-8,15-16H,5-6,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIVNVYWABQFMMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCNCC2=C(C=CC(=C2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-({[2-(2-thienyl)ethyl]amino}methyl)phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Amino-2-[(2-chloro-6-fluorophenyl)methyl]-2-methylpropanoic acid](/img/structure/B3033302.png)
![1-[(Dimethylamino)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B3033303.png)
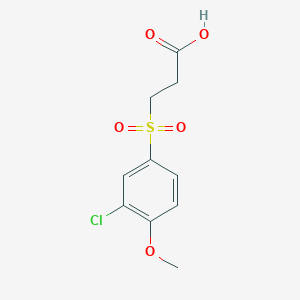


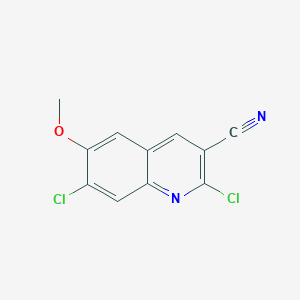
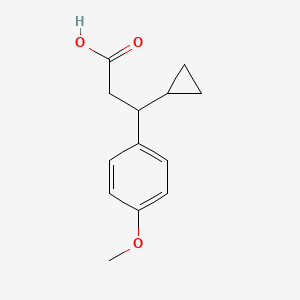
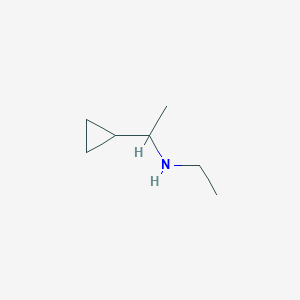
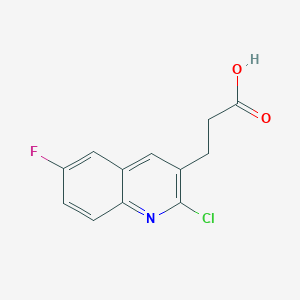



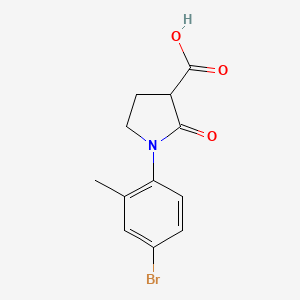
![2-[(3-benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B3033324.png)